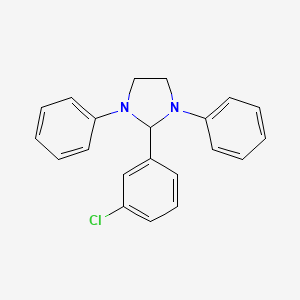![molecular formula C19H22ClN3OS B5028499 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride](/img/structure/B5028499.png)
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride, also known as MPTP, is a phenothiazine derivative that has been widely used in scientific research for its chemical and biological properties. MPTP is a yellow crystalline powder that is soluble in water and has a molecular weight of 365.9 g/mol. MPTP is a potent inhibitor of mitochondrial complex I and has been used to model Parkinson's disease in animals.
Wirkmechanismus
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, leading to the production of reactive oxygen species and the degeneration of dopaminergic neurons.
Biochemical and physiological effects:
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced Parkinson's disease-like symptoms in animals include tremors, rigidity, and bradykinesia. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride also leads to a decrease in dopamine levels in the striatum, a region of the brain involved in motor control. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has been shown to induce oxidative stress, inflammation, and apoptosis in dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is a widely used tool in scientific research for modeling Parkinson's disease in animals. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced Parkinson's disease-like symptoms in animals closely resemble the symptoms observed in human patients. However, 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has some limitations, including its toxicity and the fact that it does not fully replicate the complex pathophysiology of Parkinson's disease in humans.
Zukünftige Richtungen
Future research on 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride should focus on developing new animal models of Parkinson's disease that more closely replicate the complex pathophysiology of the disease in humans. Additionally, new compounds and drugs should be tested for their neuroprotective effects in 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced animal models of Parkinson's disease. Finally, new therapeutic strategies should be developed for the treatment of Parkinson's disease based on the mechanisms of 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced neurodegeneration.
Synthesemethoden
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride can be synthesized by the reaction of 4-methylpiperazine with 10-chloro-10H-phenothiazine in the presence of a base such as sodium carbonate. The resulting product is then acetylated with acetic anhydride to yield 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride.
Wissenschaftliche Forschungsanwendungen
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has also been used to study the neuroprotective effects of various drugs and compounds in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-phenothiazin-10-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS.ClH/c1-20-10-12-21(13-11-20)14-19(23)22-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)22;/h2-9H,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCRAWNELHBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5028444.png)
![2-[5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)
![4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B5028460.png)
![4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5028474.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5028480.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5028492.png)
